4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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Overview
Description
4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of various functional groups in this compound suggests potential biological activity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable benzenesulfonyl chloride with an amine.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.
Addition of the fluorobenzyl group: This step involves the reaction of a fluorobenzyl halide with the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation products: Oxidized derivatives of the piperidine ring.
Reduction products: Reduced sulfonamide derivatives.
Substitution products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: As a probe to study biological processes.
Medicine: Potential use as an antibacterial or antiviral agent.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their function. The presence of the sulfonamide group suggests it could act as a competitive inhibitor of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(morpholin-4-yl)ethyl]benzenesulfonamide
- 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Uniqueness
The unique combination of functional groups in 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide may confer specific biological activity or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C20H22ClFN2O3S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H22ClFN2O3S/c21-17-8-10-18(11-9-17)28(26,27)24(14-16-6-2-3-7-19(16)22)15-20(25)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2 |
InChI Key |
POVCVPMPRWWSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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